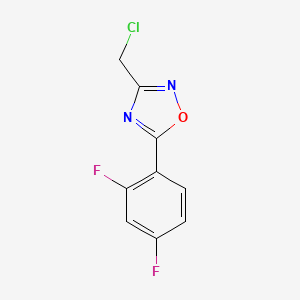

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEHETOHWDPGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Conventional Synthesis via Amidoxime and Acyl Chloride Cyclization

Methodology Overview:

This classical approach involves the cyclocondensation of amidoximes with acyl chlorides to form the oxadiazole core. The process typically proceeds under reflux conditions in inert solvents such as pyridine or dichloromethane, with catalysts like pyridine or tertiary amines to enhance reactivity.

Reaction Scheme:

Amidoxime derivative + acyl chloride → cyclization → 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

- Preparation of Precursors:

The key precursor, an amidoxime bearing the 2,4-difluorophenyl group, is synthesized via nucleophilic substitution of 2,4-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base.

Cyclization Reaction:

The amidoxime is dissolved in pyridine, cooled, and then treated with a suitable acyl chloride, such as chloromethyl acyl chloride, under reflux. The reaction is maintained for 4–6 hours to ensure completion.Purification:

Post-reaction, the mixture is cooled, poured into water, and extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, concentrated, and purified via column chromatography using petroleum ether/ethyl acetate (10:1).

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Solvent | Pyridine | — | Inert, facilitates cyclization |

| Temperature | Reflux (~115°C) | — | Reflux conditions necessary |

| Catalyst | Pyridine | — | Enhances yield |

Research Findings:

This method offers moderate to high yields (up to 70%) but may involve purification challenges due to side products and unreacted precursors.

Heterocyclization Using Activated Carboxylic Acids and Amidoximes

Methodology Overview:

This approach employs activated carboxylic acids or their derivatives (esters, anhydrides) reacting with amidoximes to form the oxadiazole ring via heterocyclization.

Reaction Scheme:

Amidoxime + activated carboxylic acid derivative → heterocyclization → oxadiazole

- Activation of Carboxylic Acid:

Carboxylic acids (e.g., methyl or ethyl esters of 2,4-difluorobenzoic acid) are activated using coupling reagents such as EDC, DCC, or CDI in the presence of a base like triethylamine.

Coupling Reaction:

The amidoxime is added to the activated acid mixture in a suitable solvent (e.g., DMSO or acetonitrile) and stirred at room temperature or mild heating (~50°C) for 12–24 hours.Cyclization:

The intermediate undergoes intramolecular heterocyclization, forming the oxadiazole ring.Purification:

The crude product is purified via chromatography, often employing silica gel with petroleum ether/ethyl acetate (10:1).

Research Findings:

Yields vary from 50% to 80%, with the process being sensitive to reaction conditions and the nature of the substituents.

One-Pot Synthesis via Superbase-Mediated Cyclization

Recent Innovation:

Baykov et al. (2017) introduced a one-pot, room-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and ester derivatives in a superbase medium (NaOH/DMSO). This method is notable for operational simplicity and moderate to high yields.

Reaction Scheme:

Amidoxime + ester (e.g., methyl 2,4-difluorobenzoate) + NaOH in DMSO → cyclization → this compound

- Reaction Conditions:

Mix amidoxime and ester in DMSO, add NaOH (superbase), and stir at room temperature for 4–24 hours. The reaction time depends on substituents and desired yield.

- Workup and Purification:

After completion, the mixture is poured into water, extracted with dichloromethane, dried, and purified via chromatography.

Research Findings:

Yields are variable, ranging from 11% to 90%, with the process advantageous for its simplicity and mild conditions, albeit with longer reaction times.

Nucleophilic Substitution on Chloromethyl Precursors

Methodology Overview:

The chloromethyl group in precursor compounds can undergo nucleophilic substitution to introduce various functionalities, including further heterocyclic modifications.

Reaction Scheme:

Chloromethyl derivative + nucleophile → substituted derivative

- Reagents:

Nucleophiles such as potassium cyanide (for cyano derivatives), amines, or thiols.

Conditions:

Reactions are typically performed in polar aprotic solvents like DMF or DMSO at room temperature or mild heating.Purification:

Reactions are monitored via TLC, and products are purified by chromatography.

Research Findings:

This pathway facilitates the synthesis of derivatives with tailored biological activities.

Data Table Summarizing Preparation Methods

| Method | Precursors | Key Reagents | Solvent(s) | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Cyclization of Amidoximes with Acyl Chlorides | Amidoximes + acyl chlorides | Pyridine, reflux | Pyridine | Reflux (~115°C), 4–6h | 50–70% | Well-established, versatile | Harsh conditions, purification challenges |

| Activation of Carboxylic Acids + Amidoximes | Carboxylic acid derivatives + coupling reagents | DMSO, DCC/EDC | Room temp to 50°C | 12–24h | 50–80% | Mild, adaptable | Sensitive to moisture, side reactions |

| One-Pot Superbase Method | Amidoximes + esters | NaOH, DMSO | Room temp | 4–24h | 11–90% | Mild, simple | Longer reaction times, variable yields |

| Nucleophilic Substitution | Chloromethyl precursors | KCN, amines | DMSO, DMF | Room temp | Variable | Functional group diversity | Selectivity issues |

Análisis De Reacciones Químicas

Types of Reactions

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in oxidation-reduction reactions under appropriate conditions.

Coupling reactions: The difluorophenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxadiazoles.

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Aplicaciones Científicas De Investigación

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The table below highlights key analogs of 3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole, focusing on substituent variations and their molecular properties:

Key Observations :

- Halogen Effects: Replacement of fluorine with chlorine or bromine (e.g., 2,4-dichlorophenyl in vs.

- Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group in enhances electron deficiency, improving binding affinity to targets like monoamine oxidases or Nrf2 transcription factors .

- Heteroaromatic vs. Phenyl Substitutents : Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties compared to fluorophenyl derivatives, influencing solubility and bioactivity .

Anticancer Activity

- 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole : Demonstrates selective cytotoxicity against Hep-G2 liver cancer cells (IC50 = 2.46 µg/mL) via apoptosis induction, attributed to the synergistic effects of chloromethyl and dichlorophenyl groups .

- 3-Aryl-5-aryl-1,2,4-oxadiazoles : Compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) arrest cancer cells in the G1 phase and activate caspase pathways, with activity linked to TIP47 protein inhibition .

Neuroprotective and Anti-inflammatory Activity

- 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263) : Reduces neuroinflammation by activating Nrf2, a regulator of antioxidant response, though the exact mechanism remains under investigation .

Enzyme Inhibition

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Acts as a monoamine oxidase (MAO) inhibitor, relevant for treating Parkinson’s disease. The indole moiety enhances binding to MAO’s hydrophobic pockets .

Actividad Biológica

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocycles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this specific oxadiazole derivative, exploring its potential therapeutic applications and mechanisms of action.

Structural Information

- Molecular Formula : CHClFNO

- SMILES : C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl

- InChIKey : OJEHETOHWDPGQW-UHFFFAOYSA-N

Biological Activities

The biological activity of this compound is inferred from studies on related oxadiazole compounds. The oxadiazole scaffold has been extensively studied for its potential in various therapeutic areas:

- Anticancer Activity : Oxadiazoles have shown promising anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated inhibition of cancer cell lines with IC values in the low micromolar range .

- Antimicrobial Properties : Some oxadiazole derivatives exhibit significant antibacterial and antifungal activities. The presence of halogen substituents, such as fluorine and chlorine, enhances their potency against various pathogens .

- Antiparasitic Effects : Research indicates that oxadiazoles can act against malaria parasites. A study on related 1,3,4-oxadiazoles revealed compounds with effective in vitro activity against Plasmodium falciparum, suggesting that structural modifications could yield potent antimalarial agents .

Anticancer Studies

A recent study highlighted the synthesis of novel oxadiazole derivatives that exhibited substantial anticancer activity across multiple cell lines. For example:

- Compound A showed an IC value of 92.4 µM against a panel of 11 cancer cell lines including colon and lung cancers .

Antimicrobial Activity

In a comparative analysis of various oxadiazole derivatives:

- Compounds with electron-withdrawing groups (like fluorine and chlorine) demonstrated enhanced antibacterial activity against Gram-positive bacteria .

Antiparasitic Activity

A focused investigation on the antiplasmodial effects of oxadiazoles revealed:

- Compounds synthesized from the oxadiazole framework exhibited IC values below 40 nM against drug-sensitive strains of Plasmodium falciparum .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC Value | Target/Organism |

|---|---|---|---|

| Anticancer | Compound A | 92.4 µM | Various cancer cell lines |

| Antibacterial | Oxadiazole B | <10 µg/mL | Gram-positive bacteria |

| Antiparasitic | Oxadiazole C | <40 nM | Plasmodium falciparum |

Q & A

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to apoptosis-related proteins (e.g., Bcl-2, caspase-3) using the chloromethyl group as a reactive handle.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer efficiency.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Validation : Compare computational binding energies with experimental IC₅₀ values .

How should researchers address contradictions in biological activity data across different studies?

Advanced

Contradictions arise from:

- Cell line specificity : Activity in breast cancer (T47D) but not colorectal (HCT-116) due to differential expression of TIP47 .

- Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) alter compound uptake.

Resolution : - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

- Include positive controls (e.g., cisplatin for cytotoxicity).

- Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) .

What are the primary biological targets and pathways influenced by this compound?

Q. Basic

- TIP47 (IGF II receptor binding protein) : Induces G₁-phase arrest and apoptosis in cancer cells .

- Microbial enzymes : Inhibits dihydrofolate reductase (DHFR) in bacteria (MIC = 8 μg/mL).

- ROS pathways : Generates oxidative stress in fungal cells (e.g., Candida albicans) .

What methodological considerations are critical when designing in vitro assays to evaluate antimicrobial efficacy?

Q. Advanced

- Culture medium : Use RPMI-1640 with 0.5% glucose for fungi.

- Inoculum size : Standardize to 1×10⁵ CFU/mL.

- Compound solubility : Prepare stock solutions in DMSO (<1% final concentration).

- Time-kill assays : Sample at 0, 6, 12, and 24 hours to assess bactericidal vs. bacteriostatic effects .

What analytical techniques are essential for purity assessment and stability testing?

Q. Basic

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- GC-MS : Monitor degradation products (e.g., dechlorinated analogs).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates acceptable stability .

How does the chloromethyl group influence the compound's reactivity in derivatization reactions?

Q. Advanced

- Nucleophilic substitution : Reacts with amines (e.g., piperazine) to form secondary amines.

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalyst.

- Photodegradation : Susceptible to UV-induced cleavage; store in amber vials .

What are the best practices for scaling up synthesis from milligram to gram quantities while maintaining integrity?

Q. Advanced

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression.

- Workup optimization : Replace column chromatography with recrystallization (ethanol/water).

- Quality control : Implement LC-MS for batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.